molecular formula C16H25N5O B5555472 5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine

5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine

Cat. No.: B5555472
M. Wt: 303.40 g/mol
InChI Key: HHDPBMYRUWNEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C16H25N5O and its molecular weight is 303.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.20591044 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Studies have shown the synthesis of heterocyclic compounds, including piperazine, pyrrolidine, and pyrimidine derivatives, through condensation and other chemical reactions, highlighting the versatility of these structures in medicinal chemistry and drug design. For example, the condensation of 2-aminofluorene with α,ω-dibromoalkanes yields N, N′-(2-fluorenyl) derivatives of piperazine and pyrrolidine, showcasing the compound's relevance in synthesizing complex heterocyclic structures (Barak, 1968).

Antagonistic Properties and Binding Affinity

A series of piperazin-1-yl substituted unfused heterobiaryls, acting as ligands for the 5-HT7 receptors, were synthesized to explore structural features affecting 5-HT7 binding affinity. These studies illustrate the compound's utility in developing receptor-specific antagonists with potential therapeutic applications (Strekowski et al., 2016).

Anti-Inflammatory and Analgesic Agents

Research into novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlight the therapeutic potential of such structures in developing new treatments (Abu‐Hashem et al., 2020).

Pharmacokinetics and Metabolism Studies

The pharmacokinetics, excretion, and metabolism of dipeptidyl peptidase inhibitors, including compounds with pyrimidin-2-yl and piperazin-1-yl groups, have been extensively studied in rats, dogs, and humans. These studies offer insight into the metabolic pathways and elimination processes of such compounds, essential for drug development (Sharma et al., 2012).

Antihypertensive Agents

Research into 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties has identified compounds with promising antihypertensive activity. These findings underscore the potential of such derivatives in creating new treatments for hypertension (Bayomi et al., 1999).

Properties

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-2-14-11-17-16(18-12-14)21-9-7-19(8-10-21)13-15(22)20-5-3-4-6-20/h11-12H,2-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPBMYRUWNEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.